molecular formula C14H27N3O3 B14769598 tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate

tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate

Cat. No.: B14769598
M. Wt: 285.38 g/mol
InChI Key: VUJXSHZAPYERSB-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with other reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution at low temperatures. The reaction mixture is then stirred and allowed to reach room temperature, where it continues to react for several hours. The final product is obtained through recrystallization from hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as distillation and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amines.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.

Uniqueness

tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a piperidine ring, and a carbamate group. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)17-14(4,5)11(18)16-10-6-8-15-9-7-10/h10,15H,6-9H2,1-5H3,(H,16,18)(H,17,19)

InChI Key

VUJXSHZAPYERSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC1CCNCC1

Origin of Product

United States

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